
1-(3-Chloro-4-methoxybenzyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-4-methoxybenzyl)guanidine is a chemical compound with the molecular formula C9H14ClN3O It is a derivative of guanidine, a functional group known for its high basicity and ability to form hydrogen bonds
準備方法
The synthesis of 1-(3-Chloro-4-methoxybenzyl)guanidine typically involves the reaction of 3-chloro-4-methoxybenzyl chloride with guanidine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction conditions is also common in industrial settings .
化学反応の分析
1-(3-Chloro-4-methoxybenzyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
作用機序
The mechanism of action of 1-(3-Chloro-4-methoxybenzyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form multiple hydrogen bonds, stabilizing the compound’s interaction with proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
類似化合物との比較
1-(3-Chloro-4-methoxybenzyl)guanidine can be compared with other guanidine derivatives such as:
1-(4-Methoxybenzyl)guanidine: Similar in structure but lacks the chlorine atom, which may affect its reactivity and biological activity.
1-(3-Chlorobenzyl)guanidine: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.
1-(3-Chloro-4-methylbenzyl)guanidine: The methyl group instead of the methoxy group can alter its chemical properties and applications
特性
分子式 |
C9H12ClN3O |
|---|---|
分子量 |
213.66 g/mol |
IUPAC名 |
2-[(3-chloro-4-methoxyphenyl)methyl]guanidine |
InChI |
InChI=1S/C9H12ClN3O/c1-14-8-3-2-6(4-7(8)10)5-13-9(11)12/h2-4H,5H2,1H3,(H4,11,12,13) |
InChIキー |
AZIKBZVFAZCMMM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CN=C(N)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


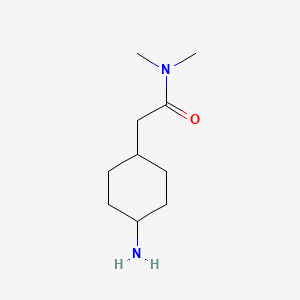



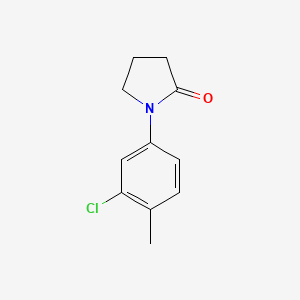
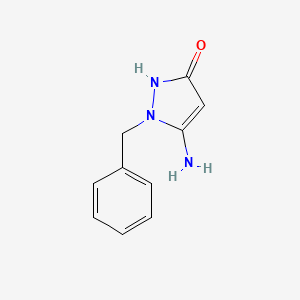
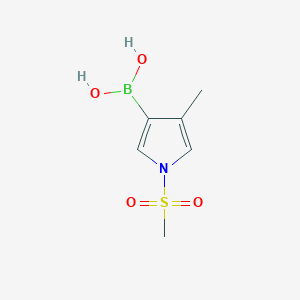
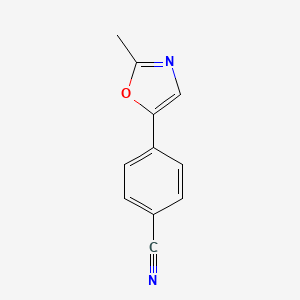
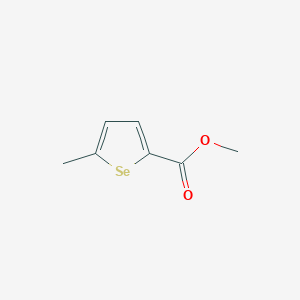
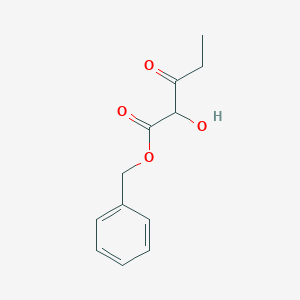

![2,2-Dimethyl-6-vinyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13690735.png)
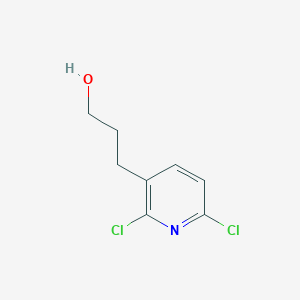
![5-Bromo-4-[4-(tert-butyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13690752.png)
